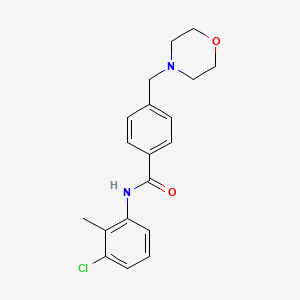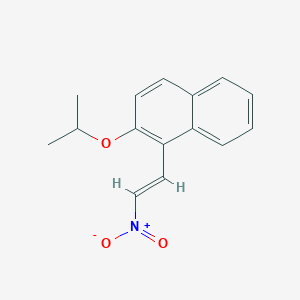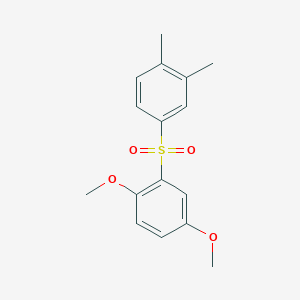![molecular formula C12H9Cl2N3OS B5835382 2,6-dichlorobenzo-1,4-quinone 4-[S-(4,6-dimethyl-2-pyrimidinyl)thioxime]](/img/structure/B5835382.png)
2,6-dichlorobenzo-1,4-quinone 4-[S-(4,6-dimethyl-2-pyrimidinyl)thioxime]
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-dichlorobenzo-1,4-quinone 4-[S-(4,6-dimethyl-2-pyrimidinyl)thioxime], also known as DCBQ, is a synthetic compound that has been widely used in scientific research for its unique properties. DCBQ is a potent oxidizing agent that can react with a variety of biomolecules, including proteins, lipids, and nucleic acids. It has been shown to induce oxidative stress and cell death in a variety of cell types, making it a useful tool for studying the mechanisms of oxidative stress and cell death.
Mecanismo De Acción
2,6-dichlorobenzo-1,4-quinone 4-[S-(4,6-dimethyl-2-pyrimidinyl)thioxime] exerts its effects by reacting with biomolecules such as proteins, lipids, and nucleic acids. This reaction can lead to the generation of reactive oxygen species (ROS) and oxidative stress, which can induce cell death. 2,6-dichlorobenzo-1,4-quinone 4-[S-(4,6-dimethyl-2-pyrimidinyl)thioxime] has been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
2,6-dichlorobenzo-1,4-quinone 4-[S-(4,6-dimethyl-2-pyrimidinyl)thioxime] has been shown to have a variety of biochemical and physiological effects, including:
1. Inducing oxidative stress: 2,6-dichlorobenzo-1,4-quinone 4-[S-(4,6-dimethyl-2-pyrimidinyl)thioxime] can induce oxidative stress by generating ROS and damaging biomolecules such as proteins, lipids, and nucleic acids.
2. Activating the caspase pathway: 2,6-dichlorobenzo-1,4-quinone 4-[S-(4,6-dimethyl-2-pyrimidinyl)thioxime] can activate the caspase pathway, leading to apoptosis in cancer cells.
3. Inhibiting mitochondrial respiration: 2,6-dichlorobenzo-1,4-quinone 4-[S-(4,6-dimethyl-2-pyrimidinyl)thioxime] has been shown to inhibit mitochondrial respiration in cancer cells, leading to decreased ATP production and cell death.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2,6-dichlorobenzo-1,4-quinone 4-[S-(4,6-dimethyl-2-pyrimidinyl)thioxime] has several advantages and limitations for lab experiments. Some of the advantages include:
1. Potent oxidizing agent: 2,6-dichlorobenzo-1,4-quinone 4-[S-(4,6-dimethyl-2-pyrimidinyl)thioxime] is a potent oxidizing agent that can induce oxidative stress and cell death in a variety of cell types.
2. Useful tool for studying oxidative stress: 2,6-dichlorobenzo-1,4-quinone 4-[S-(4,6-dimethyl-2-pyrimidinyl)thioxime] can be used to study the mechanisms of oxidative stress and cell death in a variety of cell types.
3. Anticancer properties: 2,6-dichlorobenzo-1,4-quinone 4-[S-(4,6-dimethyl-2-pyrimidinyl)thioxime] has been shown to have anticancer properties and has been used in the development of new cancer therapies.
Some of the limitations of 2,6-dichlorobenzo-1,4-quinone 4-[S-(4,6-dimethyl-2-pyrimidinyl)thioxime] include:
1. Toxicity: 2,6-dichlorobenzo-1,4-quinone 4-[S-(4,6-dimethyl-2-pyrimidinyl)thioxime] is toxic and can be harmful to researchers if not handled properly.
2. Non-specific effects: 2,6-dichlorobenzo-1,4-quinone 4-[S-(4,6-dimethyl-2-pyrimidinyl)thioxime] can react with a variety of biomolecules, making it difficult to study specific pathways or molecules.
3. Limited solubility: 2,6-dichlorobenzo-1,4-quinone 4-[S-(4,6-dimethyl-2-pyrimidinyl)thioxime] has limited solubility in aqueous solutions, making it difficult to use in some experiments.
Direcciones Futuras
There are several future directions for research on 2,6-dichlorobenzo-1,4-quinone 4-[S-(4,6-dimethyl-2-pyrimidinyl)thioxime], including:
1. Developing new cancer therapies: 2,6-dichlorobenzo-1,4-quinone 4-[S-(4,6-dimethyl-2-pyrimidinyl)thioxime] has been shown to have anticancer properties and could be further developed as a cancer therapy.
2. Investigating the role of oxidative stress in disease: 2,6-dichlorobenzo-1,4-quinone 4-[S-(4,6-dimethyl-2-pyrimidinyl)thioxime] could be used to investigate the role of oxidative stress in a variety of diseases, including Alzheimer's disease, Parkinson's disease, and diabetes.
3. Developing new methods for studying oxidative stress: 2,6-dichlorobenzo-1,4-quinone 4-[S-(4,6-dimethyl-2-pyrimidinyl)thioxime] could be used to develop new methods for studying oxidative stress and cell death in a variety of cell types.
4. Investigating the mechanisms of 2,6-dichlorobenzo-1,4-quinone 4-[S-(4,6-dimethyl-2-pyrimidinyl)thioxime] toxicity: Further research is needed to investigate the mechanisms of 2,6-dichlorobenzo-1,4-quinone 4-[S-(4,6-dimethyl-2-pyrimidinyl)thioxime] toxicity and to develop methods for minimizing its harmful effects on researchers.
Métodos De Síntesis
2,6-dichlorobenzo-1,4-quinone 4-[S-(4,6-dimethyl-2-pyrimidinyl)thioxime] can be synthesized by reacting 2,6-dichlorobenzoquinone with 4-[S-(4,6-dimethyl-2-pyrimidinyl)thioxime]. The reaction is typically carried out in a solvent such as dichloromethane or chloroform, and the product is purified by column chromatography.
Aplicaciones Científicas De Investigación
2,6-dichlorobenzo-1,4-quinone 4-[S-(4,6-dimethyl-2-pyrimidinyl)thioxime] has been used in a variety of scientific research applications, including:
1. Studying the mechanisms of oxidative stress and cell death: 2,6-dichlorobenzo-1,4-quinone 4-[S-(4,6-dimethyl-2-pyrimidinyl)thioxime] is a potent oxidizing agent that can induce oxidative stress and cell death in a variety of cell types. It has been used to study the mechanisms of oxidative stress and cell death in cancer cells, neurons, and other cell types.
2. Developing new cancer therapies: 2,6-dichlorobenzo-1,4-quinone 4-[S-(4,6-dimethyl-2-pyrimidinyl)thioxime] has been shown to have anticancer properties and has been used in the development of new cancer therapies.
3. Investigating the role of oxidative stress in disease: 2,6-dichlorobenzo-1,4-quinone 4-[S-(4,6-dimethyl-2-pyrimidinyl)thioxime] has been used to investigate the role of oxidative stress in a variety of diseases, including Alzheimer's disease, Parkinson's disease, and diabetes.
Propiedades
IUPAC Name |
2,6-dichloro-4-(4,6-dimethylpyrimidin-2-yl)sulfanyliminocyclohexa-2,5-dien-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9Cl2N3OS/c1-6-3-7(2)16-12(15-6)19-17-8-4-9(13)11(18)10(14)5-8/h3-5H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCQJIFUWDKUDDJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)SN=C2C=C(C(=O)C(=C2)Cl)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9Cl2N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N'-(3-nitrobenzylidene)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbohydrazide](/img/structure/B5835318.png)
![4-methyl-3-{[(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)carbonyl]amino}benzoic acid](/img/structure/B5835344.png)

![5-{[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio]methyl}-3-phenyl-1,2,4-oxadiazole](/img/structure/B5835357.png)


![3-fluoro-N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]benzamide](/img/structure/B5835389.png)
![N-{[(2-chlorophenyl)amino]carbonothioyl}-1-naphthamide](/img/structure/B5835395.png)
![N-[2-(1-azepanylcarbonyl)phenyl]-2-furamide](/img/structure/B5835403.png)



